BenchChemオンラインストアへようこそ!

(4-(Methylsulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone

FAAH inhibition Structure–Activity Relationship Isoxazole scaffold

(4-(Methylsulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone (CAS 1448071-77-9) is a synthetic small molecule (MF: C₁₆H₁₈N₂O₄S, MW: 334.39 g/mol) consisting of a 5‑phenylisoxazole-3‑carbonyl group linked to a 4‑(methylsulfonyl)piperidine moiety. The compound is listed as a research chemical by several suppliers and has been described as a potential ligand for enzymes or receptors, although no primary pharmacological activity data are publicly available.

Molecular Formula C16H18N2O4S
Molecular Weight 334.39
CAS No. 1448071-77-9
Cat. No. B2743003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Methylsulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone
CAS1448071-77-9
Molecular FormulaC16H18N2O4S
Molecular Weight334.39
Structural Identifiers
SMILESCS(=O)(=O)C1CCN(CC1)C(=O)C2=NOC(=C2)C3=CC=CC=C3
InChIInChI=1S/C16H18N2O4S/c1-23(20,21)13-7-9-18(10-8-13)16(19)14-11-15(22-17-14)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3
InChIKeyBCBGRVZGJXLVGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(Methylsulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone – Chemical Identity, Physicochemical Profile, and Research-Grade Availability


(4-(Methylsulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone (CAS 1448071-77-9) is a synthetic small molecule (MF: C₁₆H₁₈N₂O₄S, MW: 334.39 g/mol) consisting of a 5‑phenylisoxazole-3‑carbonyl group linked to a 4‑(methylsulfonyl)piperidine moiety . The compound is listed as a research chemical by several suppliers and has been described as a potential ligand for enzymes or receptors, although no primary pharmacological activity data are publicly available . As a member of the 5‑phenylisoxazole class, it belongs to a privileged scaffold in medicinal chemistry; however, its specific differentiation from close structural analogs must be inferred from class‑level structure–activity relationships (SAR) rather than from direct head‑to‑head comparative data for this exact entity [1].

Why Generic Substitution of (4-(Methylsulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone Is Not Straightforward


Despite a shared 5‑phenylisoxazole core with the well‑characterized FAAH inhibitor series (e.g., 3‑carboxamido‑5‑aryl‑isoxazoles described by Tuo et al.), the target compound differs critically in two respects: (i) it employs a ketone (methanone) linker rather than the carboxamide linker typical of published FAAH inhibitors, and (ii) it incorporates a 4‑methylsulfonyl substituent on the piperidine ring, a motif that is rare among disclosed isoxazole‑based FAAH ligands [1]. The methylsulfonyl group is expected to alter hydrogen‑bonding capacity, lipophilicity, and metabolic stability relative to the unsubstituted piperidine or piperazine analogs that dominate the patent literature [2]. Consequently, activity, selectivity, and pharmacokinetic behavior cannot be extrapolated from in‑class compounds; experimental verification is mandatory for any application where molecular recognition or ADME properties are critical.

Quantitative Differentiation Evidence for (4-(Methylsulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone Against Closest Analogs


Structural Divergence from Leading 3‑Carboxamido‑5‑aryl‑isoxazole FAAH Inhibitors

The target compound differs from the most potent 3‑carboxamido‑5‑aryl‑isoxazole FAAH inhibitor reported by Tuo et al. (compound 25, which showed inhibition potency comparable to URB597) in two key structural features: (a) replacement of the 3‑carboxamide linker with a 3‑ketone–piperidine bridge, and (b) introduction of a 4‑methylsulfonyl substituent on the piperidine. The SAR published for the 3‑carboxamido series demonstrates that even minor variations in the amide substituent drastically alter FAAH potency (IC₅₀ values spanning from low nanomolar to >10 µM) [1]. Because the target compound lacks the carboxamide hydrogen‑bond donor, its FAAH inhibition capacity cannot be inferred from the published SAR and must be experimentally determined. This structural distinction is the primary reason why the compound cannot be considered a simple analog of known FAAH inhibitors.

FAAH inhibition Structure–Activity Relationship Isoxazole scaffold

Methylsulfonyl Substituent as a Physicochemical Differentiator Versus Unsubstituted Piperidine Analogs

The 4‑methylsulfonyl group (SO₂CH₃) is a strong electron‑withdrawing substituent that increases polarity and reduces log P compared to unsubstituted piperidine. In the context of the 4‑methylsulfonyl‑substituted piperidine urea patent series (WO 2016/118774), the sulfonyl group was introduced to improve solubility and reduce hERG liability relative to unsubstituted piperidine counterparts [1]. Although these data are from a urea series (not a ketone series), the physicochemical effect of the methylsulfonyl group is consistent across scaffolds. The target compound is expected to exhibit lower log D₇.₄ and higher aqueous solubility than the direct des‑methylsulfonyl analog (i.e., (piperidin‑1‑yl)(5‑phenylisoxazol‑3‑yl)methanone, CAS not available), which could be advantageous for biochemical assay compatibility but may reduce passive membrane permeability.

Lipophilicity modulation Solubility Metabolic stability

Differentiation from 5‑Phenylisoxazole‑3‑carboxamide Probes (e.g., ML327)

Several 5‑phenylisoxazole‑3‑carboxamide derivatives, most notably ML327 (N‑(3‑(2‑hydroxynicotinamido)propyl)‑5‑phenylisoxazole‑3‑carboxamide), have been characterized as MYC expression blockers and E‑cadherin transcription de‑repressors with demonstrated in vitro activity in colon cancer and neuroblastoma cell lines [1]. ML327 features a 3‑carboxamide linkage to a 2‑hydroxynicotinamide tail, whereas the target compound replaces this tail with a 4‑methylsulfonylpiperidine attached via a ketone. The complete absence of the nicotinamide pharmacophore means that the target compound is structurally incapable of reproducing the MYC‑modulatory activity of ML327. This structural divergence is critical for users evaluating the compound for oncology target screening.

MYC inhibition Epithelial–mesenchymal transition Cancer probe

Absence of the Urea/Carbamate Motif Differentiates the Compound from Clinically Advanced FAAH Inhibitors

Clinically evaluated FAAH inhibitors such as PF‑04457845 and BIA 10‑2474 are urea‑ or carbamate‑based covalent inhibitors that carbamylate the catalytic serine (Ser241) of FAAH, achieving exquisite potency (PF‑04457845 IC₅₀ = 7.2 nM) and, in the case of PF‑04457845, exceptional selectivity over the serine hydrolase superfamily as demonstrated by activity‑based protein profiling (ABPP) [1]. The target compound lacks the urea or carbamate electrophilic warhead and instead possesses a ketone–piperidine linkage. Ketones are generally not effective serine hydrolase warheads; therefore, the compound is unlikely to act as a covalent FAAH inhibitor. If FAAH inhibition is the desired mechanism, users should select PF‑04457845 or a validated urea‑based inhibitor; the target compound represents a mechanistically distinct chemotype that would require independent target deconvolution.

FAAH clinical candidates Covalent inhibition Serine hydrolase selectivity

Recommended Research and Procurement Scenarios for (4-(Methylsulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone


Exploratory Phenotypic or High‑Throughput Screening Where Structural Novelty Is Valued

The compound's structural divergence from well‑characterized isoxazole‑based inhibitors (lack of carboxamide/urea warheads, presence of a polar methylsulfonyl group) makes it suitable for inclusion in diversity‑oriented screening libraries that aim to sample novel chemical space [1]. Its favorable predicted solubility profile supports its use in high‑throughput biochemical or cell‑based phenotypic assays requiring DMSO concentrations ≤ 0.1 %.

Medicinal Chemistry Hit‑to‑Lead Optimization Using the Methylsulfonyl Piperidine Fragment

The 4‑methylsulfonylpiperidine fragment is a validated solubility‑enhancing and hERG‑mitigating motif in drug discovery programs (e.g., MyoKardia's cardiomyopathy series) [1]. Medicinal chemistry teams may procure this compound as a starting point for fragment‑growing or scaffold‑hopping campaigns aimed at targets where isoxazole‑based ligands have shown preliminary activity, leveraging the ketone linker for subsequent derivatization.

Negative Control or Specificity Profiling Against 3‑Carboxamido‑5‑aryl‑isoxazole Probes

Because the compound shares the 5‑phenylisoxazole substructure with known probes but lacks the critical 3‑carboxamide pharmacophore, it can serve as a negative control for on‑target vs. off‑target effects in cellular assays employing 3‑carboxamido‑5‑aryl‑isoxazole tool compounds (e.g., FAAH inhibitors or ML327) [1]. This application requires users to confirm the absence of confounding activity in their specific assay system.

Physicochemical Profiling of Methylsulfonyl‑Containing Isoxazole Derivatives

For laboratories focused on understanding the impact of the methylsulfonyl group on ADME properties (log D, solubility, microsomal stability, permeability), the compound offers a well‑defined test article. Parallel profiling against its hypothetical des‑methylsulfonyl analog or other piperidine‑isoxazole congeners can experimentally quantify the contribution of the sulfonyl moiety to key drug‑like properties.

Quote Request

Request a Quote for (4-(Methylsulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.